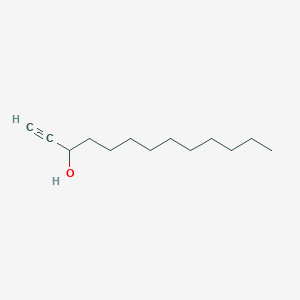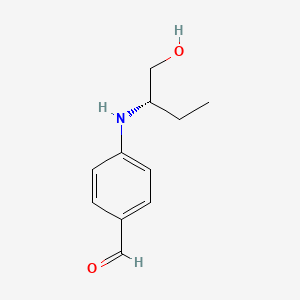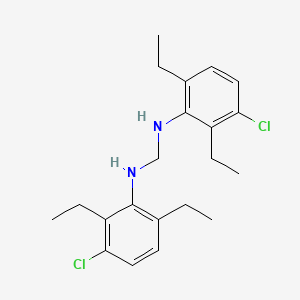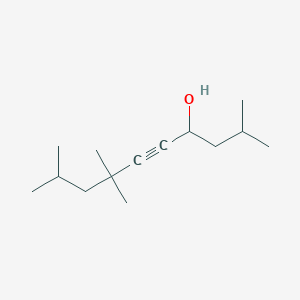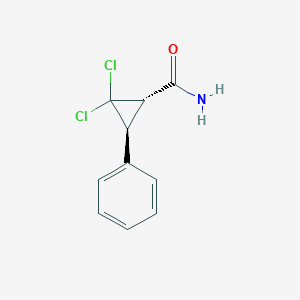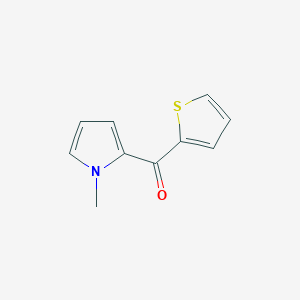
(1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanone is a heterocyclic compound that features both pyrrole and thiophene rings. These structures are known for their stability and versatility in various chemical reactions. The compound’s unique combination of these two rings makes it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanone typically involves the condensation of 1-methylpyrrole-2-carbaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It may serve as a lead compound for the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of organic semiconductors and other advanced materials. Its stability and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action for (1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(thiophen-2-yl)ethan-1-one: Similar in structure but lacks the pyrrole ring.
2-(1H-pyrrol-1-yl)thiophene: Contains both pyrrole and thiophene rings but in a different arrangement.
1-methyl-1H-pyrrole-2-carbaldehyde: Contains the pyrrole ring but lacks the thiophene ring.
Uniqueness
What sets (1-methyl-1H-pyrrol-2-yl)(thiophen-2-yl)methanone apart is its unique combination of pyrrole and thiophene rings, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
325981-43-9 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(1-methylpyrrol-2-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C10H9NOS/c1-11-6-2-4-8(11)10(12)9-5-3-7-13-9/h2-7H,1H3 |
InChI Key |
UEFTXYQIGDEQQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



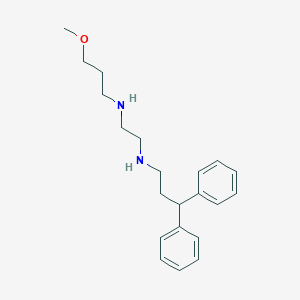

![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)

![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)
![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
![N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide](/img/structure/B12585032.png)
